
9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide
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Overview
Description
9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide is a chemical compound with the molecular formula C27H24N2O4S2 and a molecular weight of 504.631 g/mol . This compound is part of the fluorene family, which is known for its aromatic hydrocarbon structure. The presence of sulfonic acid groups and amide functionalities makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and subsequent amide formation through condensation reactions . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed include sulfone derivatives, sulfonate salts, and substituted aromatic compounds.
Scientific Research Applications
9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide involves its interaction with molecular targets through its sulfonic acid and amide groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide can be compared with other similar compounds such as:
9H-Fluorene-2,7-disulfonic acid bis-p-tolylamide: Similar structure but with p-tolylamide groups instead of o-tolylamide groups.
9-Oxo-9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide: Contains an oxo group at the 9-position.
9H-Fluorene-2,7-disulfonic acid bis-diethylamide: Features diethylamide groups instead of o-tolylamide groups
Properties
Molecular Formula |
C27H24N2O4S2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-N,7-N-bis(2-methylphenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H24N2O4S2/c1-18-7-3-5-9-26(18)28-34(30,31)22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)35(32,33)29-27-10-6-4-8-19(27)2/h3-14,16-17,28-29H,15H2,1-2H3 |
InChI Key |
OOOWVQPZRBCGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
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